![molecular formula C9H11NO B116595 Isochroman-4-amine CAS No. 147663-00-1](/img/structure/B116595.png)
Isochroman-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of isochroman derivatives, including Isochroman-4-amine, has been a subject of research. One method involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst . This method has been used to synthesize a collection of isochroman substrates in good yield, with excellent diastereo- and enantioselectivity .Molecular Structure Analysis
The InChI code for Isochroman-4-amine is 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Isochroman-4-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of tetracyclic isochroman frameworks through an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide .Physical And Chemical Properties Analysis
Isochroman-4-amine has a boiling point of 302.7°C at 760 mmHg . It is typically stored at 4°C and should be protected from light .Scientific Research Applications
Drug Synthesis and Pharmacology
Isochroman-4-amine serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have been explored for potential applications in drug synthesis, particularly due to their ability to form C–N bonds, which are crucial in creating amines and amides used in medicinal chemistry .
Organic Synthesis
In organic chemistry, Isochroman-4-amine is utilized for the synthesis of complex organic compounds. It is involved in reactions such as C–H bond activation and coupling, enabling the creation of diverse isochroman derivatives with potential applications in synthetic chemistry .
Chemical Engineering
The compound finds use in chemical engineering, especially in the development of atom-economical and environmentally sustainable protocols. Its role in the selective formation of C–N bonds via C(sp3)–H activation is particularly noteworthy for its simplicity and potential industrial applications .
Materials Science
Isochroman-4-amine is also relevant in materials science. Its derivatives can be synthesized with excellent diastereo- and enantioselectivity, which is important for the development of new materials with specific optical properties .
Environmental Science
While direct applications in environmental science are not extensively documented, the compound’s role in the synthesis of environmentally benign reactions is of interest. Its use in metal- and base-free protocols suggests potential for developing greener chemical processes .
Biochemistry
In biochemistry, Isochroman-4-amine derivatives are studied for their interactions with biological molecules. They are used to understand biochemical pathways and as tools for probing enzyme mechanisms .
Analytical Chemistry
Isochroman-4-amine plays a role in analytical chemistry as a reagent for the synthesis of complex molecules that can be used as standards or probes in various analytical techniques .
Agricultural Chemistry
Although specific applications in agricultural chemistry are not well-defined, the structural analogies of Isochroman-4-amine with natural compounds suggest potential for the development of new agrochemicals. Its derivatives could be explored for activities such as plant growth regulation or pest control .
Safety and Hazards
Future Directions
The development of a general and stereoselective method towards the rapid construction of tetracyclic isochroman polyketide, such as Isochroman-4-amine, is highly desirable . This is due to the inherent instability of tetracyclic isochroman polyketide and the difficulties in controlling the complex stereochemistry . Future research may focus on overcoming these challenges and improving the synthesis process.
Mechanism of Action
Target of Action
Isochroman-4-amine is a complex compound that interacts with various targets. It is known that isochroman derivatives have significant pharmacological properties, suggesting they interact with biological targets .
Biochemical Pathways
It is synthesized via C-H insertion of donor/donor carbenes .
Result of Action
It is known that isochroman derivatives have significant pharmacological properties .
properties
IUPAC Name |
3,4-dihydro-1H-isochromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYWBOBBXXDXHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isochroman-4-amine |
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